4-Benzyl-2-(1-chloroethyl)-1,3-oxazole
Description
4-Benzyl-2-(1-chloroethyl)-1,3-oxazole is a heterocyclic compound featuring a five-membered oxazole ring substituted at position 4 with a benzyl group (C₆H₅CH₂-) and at position 2 with a 1-chloroethyl moiety (-CH₂CH₂Cl). The oxazole core, characterized by a nitrogen and oxygen atom at positions 1 and 3, confers rigidity and electronic diversity, making it a scaffold of interest in medicinal and agrochemical research.
Properties
Molecular Formula |
C12H12ClNO |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-benzyl-2-(1-chloroethyl)-1,3-oxazole |
InChI |
InChI=1S/C12H12ClNO/c1-9(13)12-14-11(8-15-12)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
InChI Key |
SHESEKKLEMUJBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CO1)CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Benzyl-2-(1-chloroethyl)-1,3-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base can lead to the formation of the desired oxazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
4-Benzyl-2-(1-chloroethyl)-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 1-chloroethyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the oxazole ring.
Addition Reactions: The double bonds in the oxazole ring can participate in addition reactions with electrophiles or nucleophiles. Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents.
Scientific Research Applications
4-Benzyl-2-(1-chloroethyl)-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-(1-chloroethyl)-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The benzyl and 1-chloroethyl groups can enhance its binding affinity to specific sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
1,3-Oxazole Derivatives with Aromatic Substituents
- 4-Hydroxyphenyl-substituted oxazoles (e.g., compounds 15–20 from ): These derivatives exhibit antimicrobial activity against MRSA, E. coli, and A. niger. Compound 17–19 showed potent activity at 25–50 µg/mL, attributed to the 4-hydroxyphenyl group’s hydrogen-bonding capacity .
- 4-Benzyl-2-[4-(4-chlorophenylsulfonyl)phenyl]-1,3-oxazole (7c) : This derivative demonstrated cytotoxicity, with UV-Vis peaks at 203.5, 246.7, and 322.5 nm, linked to extended conjugation from sulfonyl and aryl groups .
Key Structural Differences :
- The chloroethyl group in the target compound contrasts with hydroxyphenyl or sulfonylphenyl substituents in analogs. Chloroethyl may act as an alkylating agent, whereas hydroxyphenyl enhances polarity and H-bond donor activity .
Heterocyclic Congeners
- 1,3-Thiazoles and Oxadiazoles : highlights that 1,3-thiazoles and oxadiazoles (e.g., 1,2,4-oxadiazole) share H-bond acceptor properties due to electronegative atoms. However, oxazoles generally exhibit higher lipophilicity than thiazoles, impacting bioavailability .
Antimicrobial Activity
Insights :
- The absence of polar groups (e.g., hydroxyl) in the target compound may reduce antimicrobial efficacy compared to 4-hydroxyphenyl oxazoles but improve CNS penetration due to higher log P .
Cytotoxicity and Alkylation Potential
- Nitrosoureas : Chloroethyl nitrosoureas alkylate DNA and proteins, with cyclohexylcarbamoylation enhancing protein binding .
- Target Compound : The chloroethyl group may confer alkylation-driven cytotoxicity, akin to nitrosoureas, but this requires experimental validation .
Physicochemical Properties
Analysis :
Biological Activity
4-Benzyl-2-(1-chloroethyl)-1,3-oxazole is a compound belonging to the oxazole family, known for its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antibacterial Activity
Research indicates that oxazole derivatives exhibit significant antibacterial properties. The activity of this compound has been evaluated against various bacterial strains.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 16 |
These results demonstrate that the compound exhibits moderate antibacterial activity comparable to standard antibiotics.
Antifungal Activity
The antifungal potential of this compound has also been studied. In vitro assays show promising results against common fungal pathogens.
Table 2: Antifungal Activity
| Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/ml | Reference |
|---|---|---|
| Candida albicans | 10 | |
| Aspergillus niger | 12 |
The findings suggest that this compound could serve as a potential antifungal agent.
Anticancer Activity
The anticancer effects of oxazole derivatives have garnered attention in recent studies. The compound's efficacy was tested against several cancer cell lines.
Table 3: Anticancer Activity
The compound showed significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.
The biological activities of oxazole derivatives are often attributed to their ability to interact with various biological targets. For instance, they may inhibit critical enzymes involved in bacterial cell wall synthesis or interfere with cancer cell proliferation pathways.
Case Studies
A study conducted by Swellmeen et al. explored the structure-activity relationship (SAR) of oxazole derivatives, emphasizing the importance of substituents on the benzyl ring in enhancing biological activity. The study highlighted how modifications could lead to improved potency against bacterial and cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
